2-Arachidonoylglycerol, 2-AG

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

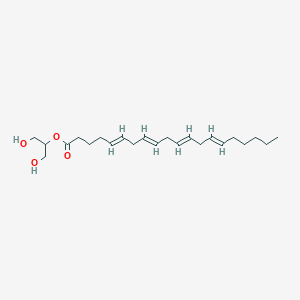

Eicosa-5,8,11,14-tetraenoic acid 1,3-dihydroxypropan-2-yl ester is an endocannabinoid.

Applications De Recherche Scientifique

Neuroscience and Behavioral Studies

2-AG is extensively studied for its role in the central nervous system (CNS), particularly concerning reward mechanisms and neuroplasticity.

Reinforcement and Addiction

Research indicates that 2-AG serves as a positive reinforcer in drug self-administration models. A study involving squirrel monkeys demonstrated that intravenous administration of 2-AG significantly increased self-administration behavior compared to vehicle controls, suggesting its potential role in addiction pathways .

Table 1: Summary of Self-Administration Studies with 2-AG

Anxiety and Stress Response

Emerging evidence suggests that 2-AG levels fluctuate in response to stress and anxiety, potentially modulating these conditions. A study indicated that cannabinoid content influences endocannabinoid production, highlighting the need for further research into 2-AG's role in anxiety disorders .

Cardiovascular Health

The implications of elevated levels of 2-AG in cardiovascular diseases are significant. Research has shown that increased 2-AG can promote atherogenesis, indicating its dual role in vascular health.

Atherogenesis

In a study using ApoE-deficient mice, elevated levels of 2-AG were associated with increased macrophage migration and inflammation, contributing to plaque formation . However, the study also noted that while 2-AG might enhance plaque size, it could stabilize atherosclerotic plaques through increased collagen content.

Table 2: Effects of Elevated 2-AG on Atherogenesis

| Treatment Group | Observation | |

|---|---|---|

| JZL184 (MAGL Inhibitor) | Increased 2-AG levels; enhanced plaque burden | Suggests therapeutic potential for stabilizing plaques despite increased size |

Pain Management

The analgesic properties of 2-AG have been investigated as potential adjuncts to opioid therapies. Studies show that enhancing 2-AG levels can blunt the rewarding effects of opioids without affecting their analgesic properties.

Opioid Reward Modulation

Research demonstrated that pharmacological enhancement of 2-AG via monoacylglycerol lipase inhibition reduces the rewarding effects of opioids while maintaining their pain-relieving capabilities . This finding suggests that manipulating endocannabinoid levels could provide new avenues for pain management strategies.

Ocular Therapeutics

The potential for using 2-AG in treating elevated intraocular pressure (IOP) has garnered attention. Studies indicate that topical application of 2-AG can effectively lower IOP through activation of cannabinoid receptors.

Table 3: Ocular Effects of 2-AG

Analyse Des Réactions Chimiques

Degradation of 2-AG

2-AG is degraded by several enzymes, including monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and other uncharacterized enzymes . MAGL is believed to be responsible for up to 85% of this degradation process . Other serine hydrolases, such as ABHD6 and ABHD12, also contribute to 2-AG degradation . These pathways lead to arachidonic acid (AA) and glycerol .

Isomerization of 2-AG

In water-based media, 2-AG is prone to isomerization, where the arachidonyl moiety moves from the 2-position to the 1-position of glycerol, forming 1-arachidonoyl-sn-glycerol (1-AG) . This non-enzymatic isomerization, known as acyl migration, proceeds until reaching an equilibrium with a 1:9 ratio of 2-AG to 1-AG . The presence of hydroxide ions (OH-) in aqueous solutions at physiological pH catalyzes acyl migration . The following table shows the change in ratio of 2-AG and 1-AG over time :

| Time (min) | 2-AG:1-AG Ratio |

|---|---|

| 0.5 | 9:1 |

| 2.6 | 8:2 |

| 4.2 | 6:4 |

| 9.8 | 5:5 |

Other Chemical Transformations

2-AG can be chemically transformed by acylating or phosphorylating the glycerol or oxidizing its AA moiety . Enzymes involved in these transformations include COX-2, cytochrome P450, lipoxygenases, monoacylglycerol (MAG) kinases, and MAG acyltransferases .

CYP2J2-Mediated Reactions

CYP2J2, a cytochrome P450 epoxygenase, metabolizes both 2-AG and anandamide. Reactions of CYP2J2 with 2-AG can yield two 2-AG epoxides and free arachidonic acid . The ester cleavage reaction of 2-AG has a Km of 3.25 µM with a Vmax of 2.2 ± 0.2 nmol/min per nanomole CYP2J2 .

Propriétés

Formule moléculaire |

C23H38O4 |

|---|---|

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

1,3-dihydroxypropan-2-yl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ |

Clé InChI |

RCRCTBLIHCHWDZ-CGRWFSSPSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

SMILES isomérique |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC(CO)CO |

SMILES canonique |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.